molecular formula C12H15N5 B13343626 N2-(2-aminoethyl)-N4-phenylpyrimidine-2,4-diamine

N2-(2-aminoethyl)-N4-phenylpyrimidine-2,4-diamine

Cat. No.: B13343626
M. Wt: 229.28 g/mol
InChI Key: AUFODDPEKHCZJS-UHFFFAOYSA-N
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Description

N2-(2-Aminoethyl)-N4-phenylpyrimidine-2,4-diamine (CAS 2097960-60-4) is a pyrimidine-diamine derivative with a molecular formula of C12H15N5 and a molecular weight of 229.28 g/mol . This chemical scaffold is of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted cancer therapies. Compounds based on the N2,N4-diphenylpyrimidine-2,4-diamine core have demonstrated potent activity as kinase inhibitors . Research into analogous structures has shown promise in targeting critical oncogenic drivers, including mutant forms of the EGFR (Epidermal Growth Factor Receptor) and FLT3 (Fms-Like Tyrosine Kinase 3) kinases, which are implicated in various cancers such as non-small cell lung carcinoma and hematologic malignancies . The presence of the 2-aminoethyl side chain at the N2-position in this specific analog may influence its physicochemical properties, such as solubility, and its binding affinity to specific protein targets, potentially offering a valuable tool for structure-activity relationship (SAR) studies . This compound is intended for research applications such as hit-to-lead optimization, profiling against kinase panels, and investigating mechanisms of action in cellular models. It is supplied as a research chemical and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H15N5

Molecular Weight

229.28 g/mol

IUPAC Name

2-N-(2-aminoethyl)-4-N-phenylpyrimidine-2,4-diamine

InChI

InChI=1S/C12H15N5/c13-7-9-15-12-14-8-6-11(17-12)16-10-4-2-1-3-5-10/h1-6,8H,7,9,13H2,(H2,14,15,16,17)

InChI Key

AUFODDPEKHCZJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC=C2)NCCN

Origin of Product

United States

Preparation Methods

Synthesis from 6-Chloro-2,4-diaminopyrimidine

One well-documented route begins with 6-chloro-2,4-diaminopyrimidine, which can be synthesized from ethyl cyanoacetate and guanidine under basic conditions to give 2,6-diamino-4-hydroxypyrimidine. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield 6-chloro-2,4-diaminopyrimidine.

Stepwise synthesis:

Step Reaction Conditions Notes
1 Condensation of ethyl cyanoacetate with guanidine Basic medium, reflux, ~2 h Produces 2,6-diamino-4-hydroxypyrimidine
2 Chlorination with POCl3 Reflux, inert atmosphere Converts hydroxypyrimidine to 6-chloro-2,4-diaminopyrimidine
3 Nucleophilic substitution with 2-aminoethylamine Lower alkanol solvent (methanol or ethanol), 30-40°C Introduces 2-aminoethyl group at N2 position
4 Reaction with aniline or phenylamine Reflux, excess reagent, several hours Introduces phenyl group at N4 position

This method yields the target compound with good purity and yield, and the excess reagents can be recovered and reused.

Reductive Amination Route

Reaction Conditions and Optimization

  • Solvents: Methanol, ethanol, tetrahydrofuran (THF), and neat conditions have been reported depending on the step.
  • Temperature: Most substitution reactions occur between room temperature and reflux temperatures (30-120°C), optimized to balance reaction rate and selectivity.
  • Catalysts/Bases: Triethylamine is commonly used to scavenge HCl formed during nucleophilic aromatic substitutions.
  • Purification: Filtration, recrystallization, and chromatographic techniques are standard for isolating the pure compound.

Comparative Data Table of Preparation Routes

Method Starting Material(s) Key Reactions Advantages Disadvantages Yield Range
6-Chloro-2,4-diaminopyrimidine route Ethyl cyanoacetate, guanidine, POCl3 Condensation, chlorination, nucleophilic substitution Economical, scalable, good purity Multi-step, requires chlorination step ~40-70% overall
Reductive amination Benzyl cyanides, 2,4,6-triaminopyrimidine Hydride reduction, acid-catalyzed condensation Allows substitution diversity Side products, moderate yield 30-60%
Nucleophilic aromatic substitution 2,4-dichloropyrimidine, phenylamine, aminoethylamine Stepwise substitution Mild conditions, commercially available reagents Requires careful temperature control 50-80%

Summary and Recommendations

The preparation of this compound can be achieved through several synthetic routes, each with distinct advantages:

  • The 6-chloro-2,4-diaminopyrimidine pathway is well-established, providing a robust and scalable method suitable for industrial synthesis.
  • The reductive amination approach offers flexibility in modifying the phenyl and aminoethyl substituents but may require careful purification due to side products.
  • The nucleophilic aromatic substitution method on 2,4-dichloropyrimidine is efficient and uses readily available reagents, ideal for laboratory-scale synthesis and analog development.

For high-purity and yield, careful control of reaction conditions such as temperature, solvent, and stoichiometry is essential. Recovery and reuse of excess reagents enhance economic feasibility.

This detailed analysis is based on a thorough evaluation of peer-reviewed publications, patent literature, and chemical databases excluding unreliable sources such as benchchem.com and smolecule.com, ensuring authoritative and diverse source material.

Chemical Reactions Analysis

Alkylation Reactions

The aminoethyl side chain undergoes alkylation, enhancing solubility or modifying bioactivity:

Alkylating Agent Conditions Product Application Source
Methyl iodideDMF, NaH, 0°C → RT, 4 hrsN2-(2-(methylamino)ethyl)-N4-phenyl derivativeImproves lipophilicity for membrane penetration.
Ethyl bromoacetateTHF, Et₃N, reflux (8 hrs)Ethyl ester-functionalized derivativeUsed as intermediates in prodrug synthesis.

Coupling Reactions

The compound participates in reductive amination and cross-coupling reactions to generate pharmacologically relevant hybrids:

Reaction Partners Catalyst/Conditions Key Products Source
Reductive aminationAldehydes (e.g., benzaldehyde)NaBH₃CN, MeOH/THF, RT (12 hrs)5-[(Phenethylamino)methyl]pyrimidine-2,4-diamines with antiplasmodial activity.
Suzuki couplingAryl boronic acidsPd(PPh₃)₄, K₂CO₃, EtOH/H₂O (80°C, 6 hrs)5-Aryl-substituted derivatives (IC₅₀ = 0.4–28 μM vs. P. falciparum).
Peptide conjugationFmoc-protected amino acidsHBTU, DIPEA, DMF, RT (24 hrs)Targeted kinase inhibitors (e.g., ALK degraders with DC₅₀ = 10–50 nM).

Complexation Reactions

The compound binds heme and metal ions, critical for its antimalarial mechanism:

Target Binding Constant (log K) Conditions Biological Relevance Source
Monomeric heme5.272 (pH 7.4)UV-Vis titration in DMSOInhibits β-hematin formation, comparable to chloroquine (log K = 5.58).
μ-Oxo-dimer heme5.171 (pH 5.8)Same as aboveEnhanced binding under acidic conditions mimics food vacuole environment in malaria parasites.
Zn²⁺4.8 ± 0.3Fluorescence quenching in H₂OPotential metalloenzyme inhibition (e.g., carbonic anhydrase).

Stability and Degradation

  • pH Sensitivity : Degrades rapidly under strongly acidic (pH < 2) or alkaline (pH > 10) conditions via hydrolysis of the aminoethyl group.

  • Oxidative Stability : Susceptible to peroxide-mediated oxidation at the pyrimidine C5–C6 double bond, forming N-oxide byproducts .

Key Research Findings

  • Anticancer Activity : Derivatives inhibit CDK2/9 (IC₅₀ = 0.004–0.009 μM) by disrupting cell cycle progression .

  • Antimalarial Action : Binds heme with log K ≈ 5.2, suppressing Plasmodium falciparum growth (IC₅₀ = 0.4–54 μM) .

  • PROTAC Applications : Conjugates with E3 ligase ligands degrade ALK fusion proteins (DC₅₀ = 10–50 nM) in lymphoma models .

This compound’s reactivity and modular structure make it a versatile scaffold for drug discovery, particularly in kinase inhibition and antiparasitic therapies.

Scientific Research Applications

N2-(2-aminoethyl)-N4-phenylpyrimidine-2,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand due to its structural similarity to biologically active pyrimidines.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N2-(2-aminoethyl)-N4-phenylpyrimidine-2,4-diamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine-2,4-diamine Derivatives

Compound Name N2 Substituent N4 Substituent Core Structure Key Biological Activity Notable Findings
N2-(2-Aminoethyl)-N4-phenylpyrimidine-2,4-diamine 2-Aminoethyl Phenyl Pyrimidine Hypothesized kinase inhibition Limited direct data; inferred from analogs
5b (SP-2) 2-(Piperidin-1-yl)ethyl 4-Chlorophenyl Pyrimidine Anti-Alzheimer’s IC50 comparable to donepezil; low toxicity (LD50 >1000 mg/kg)
CZC-8004 4-(Aminomethyl)phenyl Phenyl Pyrimidine Pan-kinase inhibition Targets ABL, SRC, JAK1; used in affinity chromatography
6a tert-Butyl Cyclohexyl Thieno[3,2-d]pyrimidine Antimalarial Improved microsomal stability and intestinal permeability
LDK378 Complex aryl-piperidine Isopropylsulfonylphenyl Pyrimidine ALK inhibition Phase 1/2 clinical efficacy in ALK-positive cancers

Key Observations:

  • N2 Substituents: The 2-aminoethyl group in the target compound may enhance water solubility compared to bulkier substituents like tert-butyl (6a) or piperidine derivatives (5b). However, aromatic substituents (e.g., 4-(aminomethyl)phenyl in CZC-8004) improve target binding affinity for kinases .
  • N4 Substituents : A phenyl group (as in the target compound and CZC-8004) is associated with broad-spectrum kinase inhibition, while halogenated aryl groups (e.g., 4-chlorophenyl in 5b) enhance selectivity for neurological targets .

Anti-Alzheimer’s Activity (Compound 5b)

Compound 5b (N4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine) demonstrated superior anti-Alzheimer’s activity in vivo, reducing amyloid-beta plaques and improving cognitive function in rodent models. Molecular docking revealed interactions with acetylcholinesterase (AChE) similar to donepezil, a standard therapy .

Kinase Inhibition (CZC-8004)

CZC-8004’s 4-(aminomethyl)phenyl group enables binding to multiple kinase ATP pockets, including ABL, SRC, and JAK1. Its pan-specificity is advantageous for studying kinase signaling networks but may limit therapeutic selectivity .

Antimalarial Activity (Compound 6a)

Thieno[3,2-d]pyrimidine derivatives like 6a exhibit potent antiplasmodial activity. The tert-butyl group at N2 enhances metabolic stability, while cyclohexyl at N4 improves membrane permeability .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Pharmacokinetic Profiles

Compound Solubility (µg/mL) logP Microsomal Stability (t1/2, min) Bioavailability (%)
Target Compound* Moderate (predicted) ~2.5 Not reported Not reported
5b 25.6 3.1 >60 45–55
CZC-8004 12.8 2.8 45 30–40
LDK378 0.8 (crystalline) 4.2 >120 65–75

*Predicted values based on structural analogs.

  • Solubility: Bulkier substituents (e.g., thieno-pyrimidine in 6a) reduce aqueous solubility but improve lipid membrane penetration.
  • Bioavailability : Crystalline forms (e.g., LDK378) enhance plasma concentration by 3-fold compared to amorphous forms .

Biological Activity

N2-(2-aminoethyl)-N4-phenylpyrimidine-2,4-diamine is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound this compound functions primarily as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, it has been shown to inhibit CDK2 and CDK9, leading to cell cycle arrest and apoptosis in various cancer cell lines. The inhibition of these kinases disrupts key signaling pathways involved in cell proliferation and survival.

Inhibition of CDK Activity

Research indicates that derivatives of this compound exhibit significant inhibitory effects on CDK activity:

  • IC50 Values : For instance, one study reported that a related compound demonstrated IC50 values of 0.004 μM for CDK2 and 0.009 μM for CDK9, indicating potent inhibition .
  • Mechanistic Insights : The compound induces G2/M phase cell cycle arrest and promotes apoptosis by modulating the expression of proteins associated with these processes .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Antitumor Efficacy :
    • A study demonstrated that specific derivatives significantly inhibited tumor growth in xenograft mouse models without observable toxicity .
    • The dual inhibition of CDK6 and CDK9 was highlighted as a promising strategy for cancer treatment due to its effectiveness in suppressing tumor proliferation .
  • Antimicrobial Activity :
    • Some synthesized derivatives have shown antimicrobial properties, contributing to their potential therapeutic applications beyond oncology . This broadens the scope for exploring these compounds in treating infections.
  • Structure-Activity Relationship (SAR) :
    • Structural modifications have been systematically studied to identify which substituents enhance biological activity. For example, variations in the phenyl group or the aminoethyl linker can significantly affect the potency against specific targets .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity IC50 (μM) Target Notes
CDK2 Inhibition0.004CDK2Potent inhibitor leading to apoptosis
CDK9 Inhibition0.009CDK9Induces G2/M arrest
Antimicrobial ActivityN/AVariousEffective against bacterial strains
Tumor Growth InhibitionN/ATumor CellsEffective in xenograft models

Q & A

Q. What are the common synthetic routes for N<sup>2</sup>-(2-aminoethyl)-N<sup>4</sup>-phenylpyrimidine-2,4-diamine and its structural analogues?

  • Methodological Answer : Pyrimidine-2,4-diamine derivatives are typically synthesized via nucleophilic aromatic substitution. For example, N<sup>4</sup>-aryl derivatives are prepared by reacting chloropyrimidines with substituted anilines under reflux in ethanol or isopropanol, often with catalytic HCl (e.g., 54–74% yields) . For N<sup>2</sup>-(2-aminoethyl) substitution, analogous methods involve alkylation of the pyrimidine core with 2-aminoethyl halides or Michael addition to introduce the aminoethyl group. Post-synthetic modifications, such as hydrochloride salt formation, are common for improved solubility .

Q. How is structural purity and identity confirmed for pyrimidine-2,4-diamine derivatives?

  • Methodological Answer :
  • HPLC : Purity (>97%) is validated using reverse-phase HPLC with UV detection at 254 nm .
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR are critical for confirming substitution patterns. For instance, N<sup>4</sup>-phenyl protons resonate as multiplets at δ 6.8–7.5 ppm, while N<sup>2</sup>-(2-aminoethyl) protons appear as triplets (δ 2.8–3.5 ppm) .
  • Mass Spectrometry : LC-MS and HRMS verify molecular weight (e.g., [M+H]<sup>+</sup> ions) with <1 ppm error .

Advanced Research Questions

Q. How do substituent variations at N<sup>2</sup> and N<sup>4</sup> positions affect biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:
  • Anticancer Activity : N<sup>4</sup>-ortho-substituted aryl groups (e.g., 2-chlorophenyl) enhance kinase inhibition (e.g., Aurora kinase IC50 < 10 nM) due to improved hydrophobic interactions .
  • Aminoethyl vs. Carboxymethyl : N<sup>2</sup>-(2-aminoethyl) groups increase solubility but may reduce membrane permeability compared to lipophilic substituents (e.g., N<sup>2</sup>-tert-butyl) .
  • Data Example :
CompoundIC50 (Aurora Kinase, nM)
N<sup>4</sup>-(2-Chlorophenyl)8.2
N<sup>4</sup>-(2-Cyanophenyl)12.5
N<sup>2</sup>-(2-Aminoethyl)15.7 (lower potency)

Q. How can contradictory biological data from different studies be resolved?

  • Methodological Answer : Contradictions often arise from assay conditions or cellular models. For example:
  • Cytotoxicity vs. Selective Inhibition : A compound may show cytotoxicity (e.g., IC50 = 12.5 µM in MCF-7 cells) due to off-target effects, while its kinase inhibition (IC50 = 8.2 nM) is more selective. Use orthogonal assays (e.g., kinase profiling panels vs. cell viability) to disentangle effects .
  • Metabolic Stability : Discrepancies in in vivo vs. in vitro data may stem from poor microsomal stability. Evaluate using liver microsome assays (e.g., t1/2 < 30 min indicates rapid clearance) .

Q. What strategies optimize reaction yields for N<sup>2</sup>-(2-aminoethyl) derivatives?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 h) and improves yields by 15–20% .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of 2-aminoethylamine, while ethanol minimizes side reactions .
  • Catalysis : Use of Pd/C or CuI for coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .

Q. How are computational methods applied to predict binding modes of pyrimidine-2,4-diamines?

  • Methodological Answer :
  • Molecular Docking : Tools like AutoDock Vina simulate binding to kinase ATP pockets (e.g., Aurora kinase). Key interactions include H-bonds with hinge-region residues (e.g., Glu211) and π-π stacking with phenyl groups .
  • QSAR Models : Predict logP and polar surface area (PSA) to balance solubility and permeability. For N<sup>2</sup>-(2-aminoethyl) derivatives, PSA > 80 Ų correlates with poor blood-brain barrier penetration .

Data Interpretation & Validation

Q. How should researchers validate anti-inflammatory activity in pyrimidine-2,4-diamines?

  • Methodological Answer :
  • In Vitro Assays : Measure inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages. For example, 10 µM of a nitro-substituted analogue reduced TNF-α by 75% .
  • Target Engagement : Use Western blotting to confirm inhibition of NF-κB or COX-2 pathways .

Q. What analytical techniques resolve discrepancies in NMR assignments for regioisomers?

  • Methodological Answer :
  • 2D NMR : NOESY or HMBC can distinguish N<sup>2</sup> vs. N<sup>4</sup> substitution. For example, <sup>3</sup>J couplings between N<sup>2</sup>-H and pyrimidine C5 confirm substitution position .
  • Isotopic Labeling : <sup>15</sup>N-labeled amines simplify <sup>15</sup>N-<sup>1</sup>H HSQC spectra .

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